molecular formula C11H12O3 B147421 4-Oxo-2-phenylpentanoic acid CAS No. 4439-87-6

4-Oxo-2-phenylpentanoic acid

Cat. No.: B147421
CAS No.: 4439-87-6
M. Wt: 192.21 g/mol
InChI Key: VUGQILCTHFEHDB-UHFFFAOYSA-N
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Description

4-Oxo-2-phenylpentanoic acid is an organic compound with the molecular formula C11H12O3 It is a derivative of pentanoic acid, characterized by the presence of a phenyl group and a keto group at the second and fourth positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Oxo-2-phenylpentanoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with succinic anhydride, followed by hydrolysis and decarboxylation. The reaction typically requires a Lewis acid catalyst such as aluminum chloride and is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For example, catalytic hydrogenation of phenylsuccinic acid derivatives can be employed, followed by oxidation to introduce the keto group. The choice of catalysts and reaction conditions can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-2-phenylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.

Major Products:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of 4-hydroxy-2-phenylpentanoic acid.

    Substitution: Formation of halogenated or nitrated phenyl derivatives.

Scientific Research Applications

4-Oxo-2-phenylpentanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of 4-Oxo-2-phenylpentanoic acid involves its interaction with specific molecular targets. The keto group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

  • 4-Oxo-2-phenylbutanoic acid
  • 4-Oxo-2-phenylhexanoic acid
  • 4-Oxo-2-phenylpropanoic acid

Comparison: 4-Oxo-2-phenylpentanoic acid is unique due to its specific chain length and the position of the keto and phenyl groups. Compared to 4-Oxo-2-phenylbutanoic acid, it has an additional carbon in the chain, which can influence its reactivity and interactions with biological targets. Similarly, the position of the keto group in 4-Oxo-2-phenylhexanoic acid can lead to different chemical and biological properties.

Properties

IUPAC Name

4-oxo-2-phenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8(12)7-10(11(13)14)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGQILCTHFEHDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70289926
Record name 4-oxo-2-phenylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4439-87-6
Record name NSC65632
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65632
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-oxo-2-phenylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Phenyllevulinic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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